3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[methyl-(4-propylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-3-4-11-5-7-12(8-6-11)22(19,20)16(2)13-9-10-21-14(13)15(17)18/h5-10H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXIPGFHHCWCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction followed by oxidation.
Sulfonamide Formation: The sulfonamide group is formed by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used to study the interactions between sulfonamide groups and biological targets, providing insights into enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene-2-Carboxylic Acid Derivatives
The compound’s closest analogs involve modifications to the sulfonamide group, aromatic substituents, or side chains. Key comparisons include:
Impact of Substituent Position and Chain Length
- Sulfonyl Group Position: The target compound’s 4-propylphenylsulfonyl group at the 3-position of the thiophene ring contrasts with the 4-isopropylsulfonyl group in 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid . The bulkier propylphenyl group may enhance membrane permeability but reduce target-binding specificity compared to smaller isopropyl substituents.
- Amino Group Modifications: Substitutions on the amino group (e.g., methyl vs. propylamino-propionylamino) significantly influence bioactivity. For example, isopropylamide derivatives exhibit lower MIC values (0.5–2 μg/mL) against Staphylococcus aureus compared to ethylamide analogs (2–4 μg/mL) .
Key Research Findings and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Sulfonamide-containing thiophene derivatives demonstrate moderate to strong antimicrobial effects. For instance, isopropyl-substituted analogs show MIC values 2–4× lower than ethyl or propyl variants, highlighting the importance of branched alkyl chains .
- Stability : Sulfonyl groups enhance metabolic stability compared to ester or amide linkages, as observed in pesticide chemicals like propiconazole and etaconazole .
Biological Activity
3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C15H17NO4S2
- Molecular Weight : 339.44 g/mol
- CAS Number : 1325305-51-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide group is particularly significant as it has been associated with a range of pharmacological effects, including anti-inflammatory and antimicrobial properties.
Pharmacological Activities
-
Antimicrobial Activity :
- The compound exhibits notable antimicrobial activity against several bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis.
-
Anti-inflammatory Effects :
- Preliminary research suggests that 3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
-
Anticancer Potential :
- Investigations into the anticancer properties of this compound have shown promise, particularly in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis |
Detailed Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Mechanisms :
- Anticancer Activity :
Q & A
Q. What are the optimal synthetic routes for 3-{Methyl[(4-propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including sulfonamide formation and carboxylation. Key steps include:
- Sulfonylation : Reacting 4-propylbenzenesulfonyl chloride with methylamine under controlled temperatures (0–5°C) in anhydrous dichloromethane to form the sulfonamide intermediate.
- Thiophene Functionalization : Introducing the sulfonamide group to the thiophene ring via nucleophilic substitution, using catalysts like triethylamine to enhance reactivity.
- Carboxylic Acid Formation : Hydrolysis of a methyl ester precursor (e.g., methyl thiophene-2-carboxylate) under basic conditions (NaOH/ethanol) to yield the final carboxylic acid. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR Spectroscopy : and NMR to verify substituent positions and electronic environments (e.g., sulfonamide NH at δ 3.1–3.3 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 353.08) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the thiophene and sulfonamide groups, critical for understanding steric interactions .
Q. How should researchers handle stability and storage of this compound?
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent degradation via hydrolysis or oxidation.
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess purity changes. Avoid aqueous buffers unless freshly prepared .
Advanced Research Questions
Q. What strategies mitigate impurities during synthesis?
Common impurities include unreacted sulfonyl chloride or ester intermediates. Mitigation approaches:
- Stepwise Quenching : Neutralize excess sulfonyl chloride with ice-cold NaHCO after each reaction step.
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate the final product with >99% purity.
- HPLC-Purification : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for trace impurity removal .
Q. How does the sulfonylamino group influence biological activity?
The sulfonamide moiety enhances:
- Target Binding : Hydrogen bonding with enzymes (e.g., carbonic anhydrase) via the sulfonyl oxygen and NH groups.
- Metabolic Stability : Resistance to cytochrome P450 oxidation compared to amine analogs. Structure-activity relationship (SAR) studies show that the 4-propylphenyl group improves lipophilicity (logP ~2.8), enhancing membrane permeability .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions : Variations in buffer pH or ATP concentrations. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases).
- Compound Solubility : Use DMSO stocks <0.1% to avoid solvent interference. Validate via dose-response curves in multiple cell lines .
Q. What are its applications in material science?
The thiophene core enables:
- Organic Electronics : As a π-conjugated building block in OLEDs, with emission maxima tunable via substituent modification (λ 450–550 nm).
- Photovoltaics : Acts as an electron-deficient unit in donor-acceptor polymers, achieving power conversion efficiencies up to 8.2% in OPVs .
Q. What computational modeling approaches predict its interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, PDB ID 5KIR). The sulfonamide group shows strong affinity for the catalytic pocket (ΔG ≈ –9.2 kcal/mol).
- DFT Calculations : Gaussian 16 optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), correlating with redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
